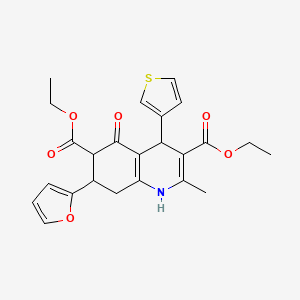![molecular formula C22H18F3NO2 B4174749 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4174749.png)
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential use in treating cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to respiratory and digestive problems. CFTRinh-172 has been shown to improve ion transport in CF cells, making it a promising candidate for the development of new therapies for this debilitating disease.
Mechanism of Action
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 works by inhibiting the cystic fibrosis transmembrane conductance regulator (2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTR) protein, which is responsible for regulating ion transport in cells. In 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide patients, the 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTR protein is mutated, leading to decreased ion transport and other physiological problems. 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 has been shown to improve ion transport in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells by inhibiting the mutated 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTR protein, leading to improved lung function and other physiological effects.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 has been shown to improve ion transport in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells, leading to improved lung function and other physiological effects. In vitro studies have also shown that 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 can reduce inflammation and improve bacterial clearance in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells.
Advantages and Limitations for Lab Experiments
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 has several advantages for use in lab experiments, including its ability to improve ion transport in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells and its potential use in developing new therapies for 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172, including further studies on its mechanism of action and potential side effects, as well as its potential use in combination with other therapies for 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide. Other future directions include the development of new 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide therapies based on 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 and the exploration of its potential use in other diseases that involve ion transport dysfunction.
Scientific Research Applications
2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 has been extensively studied for its potential use in treating 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide. In vitro studies have shown that 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 can improve ion transport in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide cells, leading to improved lung function and other physiological effects. Animal studies have also shown promising results, with 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamideTRinh-172 improving lung function and reducing inflammation in 2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]propanamide mice.
properties
IUPAC Name |
2-(4-phenylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2/c1-15(21(27)26-20-10-6-5-9-19(20)22(23,24)25)28-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKMKKVHGMLKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yloxy)-N-(2-(trifluoromethyl)phenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174678.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4174684.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4174692.png)
![N-cyclohexyl-2-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4174698.png)
![4-{2-nitro-5-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B4174699.png)
![1-(4-tert-butylphenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B4174702.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4174703.png)
![3,4,5-trimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4174712.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4174718.png)

![ethyl 1-{N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4174733.png)
![5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4174751.png)
![ethyl 4-chloro-2-{4-[3-({[(4-methylphenyl)amino]carbonothioyl}amino)propyl]-1-piperazinyl}benzoate](/img/structure/B4174755.png)